tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate
Description
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-(1-oxo-1-piperazin-1-ylbutan-2-yl)carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-5-10(15-12(18)19-13(2,3)4)11(17)16-8-6-14-7-9-16/h10,14H,5-9H2,1-4H3,(H,15,18) |
InChI Key |
AFTFWRROJSCRMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCNCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Yield and Purity
Reported yields for the synthesis of tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate typically range from 70% to 85% depending on the specific synthetic route and purification method employed. Purity levels exceeding 98% are achievable with appropriate chromatographic techniques.
Analytical Characterization
| Parameter | Typical Data |
|---|---|
| Molecular Formula | C15H29N3O3 |
| Molecular Weight | ~299.41 g/mol |
| Melting Point | 110–115 °C (varies by batch) |
| NMR (1H, 13C) | Signals consistent with carbamate, piperazine, and ketone groups |
| Mass Spectrometry | M+H peak at m/z ~300 |
| IR Spectroscopy | Characteristic carbamate C=O stretch (~1700 cm⁻¹) and piperazine ring vibrations |
Reaction Optimization Studies
- Use of bases such as potassium carbonate improves nucleophilic substitution efficiency in piperazine ring formation.
- Mild oxidizing agents like Dess–Martin periodinane provide selective ketone formation without overoxidation.
- Protecting the amine with tert-butyl carbamate enhances solubility and stability, facilitating purification.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Carbamate Protection | Reaction with tert-butyl chloroformate | Protects amine, improves stability | Requires careful handling of reagents |
| Piperazine Introduction | Nucleophilic substitution with halo-ketone | Efficient ring incorporation | Possible side reactions if conditions not optimized |
| Ketone Installation | Oxidation of alcohol or acylation | Selective ketone formation | Overoxidation risk with harsh oxidants |
| Purification | Recrystallization, chromatography | High purity achievable | Time-consuming, solvent use |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Applications Overview
The applications of tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate can be categorized into several key areas:
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity allows chemists to modify its structure and create derivatives with tailored properties for specific applications.
Pharmaceutical Research
In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Studies indicate its role as an enzyme inhibitor and its ability to act as a ligand for various biological receptors. The piperazine component is known for its interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Chemical Industry
The compound is utilized in the production of specialty chemicals due to its unique structural features. Its ability to undergo hydrolysis enables its use in creating other chemical entities that are important in various industrial processes.
Research has shown that this compound exhibits significant biological activity. For instance, preliminary studies suggest that compounds containing piperazine rings often demonstrate antipsychotic and antidepressant properties. Specific assays have indicated that this compound may modulate neurotransmitter activity, although detailed mechanisms remain to be fully elucidated.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the piperazine derivative.
- Introduction of the tert-butyl group.
- Coupling with the carbamate moiety through standard coupling techniques.
These methods provide insights into how variations in synthesis can lead to different biological activities.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit the activity of certain proteases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Target Compound:
- Structure : Boc-protected amine with a piperazine ring and a ketone group.
- Ketone group: Provides a site for subsequent chemical modifications. Boc group: Ensures stability during synthetic workflows.
Comparable Compounds:
tert-butyl N-(tert-butoxycarbonyl)-N-{2-hydroxy-4-[(3-{1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl}carbamate (Product 9)
- Structure : Contains a dual Boc protection, a hydroxy-substituted aromatic ring, and a pyrrolopyridine moiety.
- Differences : Lacks a piperazine ring but includes a heteroaromatic system (pyrrolopyridine), which may confer fluorescence or intercalation properties.
- Synthetic Yield : 60% under mild conditions, indicating efficient Boc protection .
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Structure: Bicyclo[2.2.2]octane scaffold with a formyl group.
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
- Structure : Cyclopentyl ring with a hydroxyl group.
- Differences : Hydroxyl group increases hydrophilicity, making it suitable for prodrug strategies or solubility enhancement.
tert-butyl N-[3-(prop-2-enoyl)phenyl]carbamate Structure: Aromatic ring with a propenoyl group. Differences: The α,β-unsaturated ketone (propenoyl) enables Michael addition or Diels-Alder reactions, expanding utility in click chemistry.
Biological Activity
Tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
- Functional Groups : Includes a tert-butyl group, a carbamate functional group, and a piperazine moiety.
This structural composition is significant as it influences the compound's interaction with biological targets, particularly receptors involved in various physiological processes.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in receptor modulation. Piperazine derivatives have been shown to act as antagonists at various receptors, including:
- CCR2b Receptor : Implicated in inflammatory processes, suggesting potential anti-inflammatory properties for this compound.
The piperazine ring enhances the compound's ability to bind with neurotransmitter receptors, indicating potential applications in treating neurological disorders or modulating synaptic activity.
In Vitro Studies
Preliminary studies have assessed the binding affinity and efficacy of this compound at various biological targets. These studies suggest modifications to the piperazine ring can significantly influence the interaction profile with receptors.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl (R)-(4-Oxo)-4-(3-Trifluoromethyl)-5,6-Dihydro-[1,2,4]Triazolo[4,3-a]Pyrazin | Structure | Enhanced lipophilicity and potential CNS activity |
| Tert-butyl N-[2-Oxo-N-(piperidinocarbonyl)propanamide] | Structure | Contains piperidine; different nitrogen heterocycle may alter receptor binding |
| Tert-butyl N-(4-Bromophenyl)-4-Piperazinecarboxamide | Structure | Potential for different pharmacological effects due to halogen substitution |
These comparisons highlight the unique attributes of this compound, particularly its dual functionality as both a carbamate and a piperazine derivative.
Applications in Drug Development
This compound is being explored for various applications in pharmaceutical research:
- Anti-inflammatory Agents : Due to its potential to modulate inflammatory pathways via receptor antagonism.
- Neurological Disorders : Its ability to interact with neurotransmitter receptors opens avenues for treating conditions such as anxiety and depression.
- Chemical Industry : Utilized in synthesizing specialty chemicals and materials due to its unique structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
